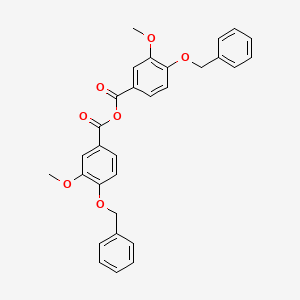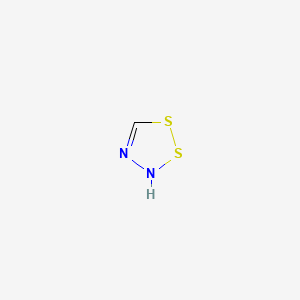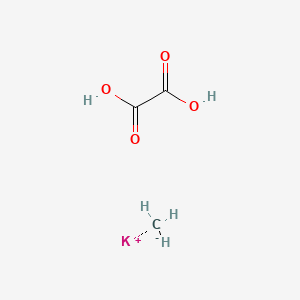![molecular formula C15H22BFO2 B14754784 [2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid: is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a propylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid typically involves the following steps:
Formation of the Propylcyclohexyl Group: The initial step involves the preparation of the 1-propylcyclohexyl group, which can be achieved through the alkylation of cyclohexane with propyl halides under Friedel-Crafts alkylation conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic aromatic substitution using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, Thiols, Palladium catalysts for cross-coupling reactions
Major Products Formed
Phenols: Formed through oxidation reactions
Hydroxyl derivatives: Formed through reduction reactions
Substituted derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
Chemistry
In organic synthesis, [2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high precision .
Biology
The presence of the fluoro group enhances its ability to interact with biological molecules, making it useful in imaging and diagnostic applications .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents .
Industry
The compound is used in the production of advanced materials, including polymers and nanomaterials. Its boronic acid group facilitates the formation of boron-containing polymers with enhanced mechanical and thermal properties .
Mechanism of Action
The mechanism of action of [2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid and fluoro groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The fluoro group enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the fluoro and propylcyclohexyl groups, making it less versatile in certain applications.
4-Fluorophenylboronic acid:
Cyclohexylboronic acid: Contains a cyclohexyl group but lacks the fluoro and phenyl groups, reducing its utility in cross-coupling reactions.
Uniqueness
[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid is unique due to the combination of its functional groups. The presence of both the fluoro and propylcyclohexyl groups enhances its reactivity and versatility in various chemical reactions and applications. This makes it a valuable compound in synthetic chemistry, medicinal research, and materials science .
Properties
Molecular Formula |
C15H22BFO2 |
|---|---|
Molecular Weight |
264.15 g/mol |
IUPAC Name |
[2-fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C15H22BFO2/c1-2-8-15(9-4-3-5-10-15)12-6-7-13(16(18)19)14(17)11-12/h6-7,11,18-19H,2-5,8-10H2,1H3 |
InChI Key |
BOYFWIMWTUUFJI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2(CCCCC2)CCC)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)


![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)





![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)


